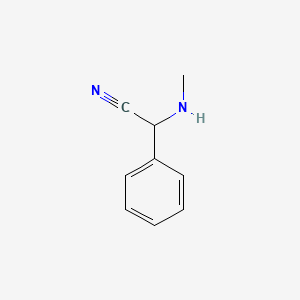

2-(Methylamino)-2-phenylacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCQXQGNNZDYMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylamino 2 Phenylacetonitrile

Direct Synthetic Routes

Direct synthesis methods offer an efficient means of constructing the 2-(Methylamino)-2-phenylacetonitrile molecule from basic chemical building blocks. These routes typically involve multicomponent reactions that form the key carbon-carbon and carbon-nitrogen bonds in a convergent manner.

Strecker-Type Reactions and Derivatives

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the preparation of α-amino acids and their nitrile precursors. youtube.comjk-sci.com The classical Strecker reaction is a three-component condensation involving an aldehyde, ammonia (B1221849), and hydrogen cyanide. nih.gov This methodology can be adapted to produce N-substituted α-aminonitriles by replacing ammonia with a primary or secondary amine. wikipedia.org

In the context of this compound, the synthesis involves the reaction of benzaldehyde (B42025), methylamine (B109427), and a cyanide source. The reaction proceeds through the initial formation of an imine (N-benzylidenemethanamine) from the condensation of benzaldehyde and methylamine. doubtnut.comchempedia.info Subsequent nucleophilic addition of a cyanide ion to the imine carbon atom yields the final α-aminonitrile product. youtube.comorganic-chemistry.org

The mechanism is believed to proceed as follows:

Imine Formation: Benzaldehyde reacts with methylamine to form N-benzylidenemethanamine and water. doubtnut.com

Cyanide Addition: The cyanide ion (from a source like KCN or NaCN, often in a slightly acidic medium to generate HCN in situ) attacks the electrophilic carbon of the imine, forming this compound. wikipedia.orgorganic-chemistry.org

This reaction is versatile and can be applied to various aldehydes and ketones to produce a wide range of α-aminonitriles. youtube.com While the classic synthesis results in a racemic mixture, modern variations have been developed using asymmetric catalysts or chiral auxiliaries to achieve enantioselective synthesis. wikipedia.org

Table 1: Representative Strecker-Type Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product |

|---|

Reductive Amination Strategies and Conditions

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.net This process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comkoreascience.kr

While the direct one-pot reaction of benzaldehyde, methylamine, and a reducing agent would typically yield N-methylbenzylamine, a modified approach is required to incorporate the nitrile group. A plausible, though less direct, strategy could involve the reductive amination of an α-keto nitrile, such as benzoyl cyanide (phenylglyoxylonitrile). In this hypothetical pathway, benzoyl cyanide would first react with methylamine to form an imine, which would then be stereoselectively reduced to afford this compound. The success of this approach would depend heavily on the stability of the keto nitrile and the chemoselectivity of the reduction step.

The conditions for reductive amination can be tailored based on the reactivity of the substrates. For instance, less reactive ketones or amines may require the use of Lewis acids like Ti(iOPr)₄ to facilitate imine formation. organic-chemistry.org The choice of reducing agent is also critical; NaBH₃CN is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting carbonyl compound. masterorganicchemistry.com

Direct Cyanation Reactions with Methylamine and Phenyl Derivatives

This approach focuses on the direct introduction of the cyano group onto a pre-formed intermediate derived from methylamine and a phenyl derivative. The most direct application of this strategy is the cyanation of the imine formed between benzaldehyde and methylamine, which is a key step in the Strecker synthesis discussed previously. organic-chemistry.org

The reaction between benzaldehyde and methylamine produces N-benzylidenemethanamine. doubtnut.comsarthaks.com This imine can be isolated or, more commonly, generated in situ before the addition of a cyanating agent. Various cyanide sources can be employed, including hydrogen cyanide (HCN), alkali metal cyanides (NaCN, KCN), or trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org The addition of the cyanide nucleophile to the C=N double bond is the crucial step that forms the desired α-aminonitrile.

Recent advancements in cyanation reactions offer alternative strategies. For example, electrochemical methods have been developed for the dehydrogenative cyanation at benzylic positions, providing a route to phenylacetonitrile (B145931) derivatives from substituted toluenes. researchgate.net While not a direct synthesis of the target compound in one step, such methods could be used to create precursors that are later functionalized with the methylamino group.

Precursor-Based Synthetic Pathways

These synthetic routes begin with molecules that already contain a significant portion of the target structure, such as the phenylacetonitrile or phenylacetone (B166967) framework. Subsequent chemical transformations are then performed to introduce the remaining functional groups.

Transformation from Phenylacetonitrile Derivatives

Syntheses starting from phenylacetonitrile (benzyl cyanide) involve the introduction of a methylamino group at the α-carbon (the carbon atom adjacent to the cyano group). This can be a challenging transformation due to the acidity of the α-protons.

One potential pathway involves the formation of an intermediate that can be converted to the amine. For example, phenylacetonitrile can be reacted with a nitrite (B80452) source to form 2-(hydroxyimino)-2-phenylacetonitrile (phenylglyoxylonitrile oxime). orgsyn.orgresearchgate.net This oxime intermediate could then, in principle, be reduced to the corresponding amine and subsequently methylated to yield the final product. The reduction of the oxime would need to be carefully controlled to avoid reduction of the nitrile group.

Table 2: Synthesis via a Phenylacetonitrile Intermediate

| Starting Material | Intermediate | Key Transformation Steps | Final Product |

|---|

Another approach could be the direct α-amination of phenylacetonitrile, although this is often difficult to achieve selectively. Alternatively, α-halogenation of phenylacetonitrile followed by nucleophilic substitution with methylamine could provide a route to the target compound.

Conversion from Phenylacetone-Related Intermediates

Phenylacetone (also known as benzyl (B1604629) methyl ketone or BMK) is a versatile precursor that contains the required phenyl and adjacent carbon skeleton. A synthetic strategy starting from phenylacetone would need to introduce both a nitrile and a methylamino group at the benzylic carbon, replacing the methyl ketone group.

One reported strategy involves the reductive amination of phenylacetone with methylamine (or its deuterated analog) to synthesize methamphetamine and related compounds. mdma.chgoogle.com This demonstrates that the methylamino group can be readily introduced at the desired position.

To arrive at this compound, a more complex transformation is required. A possible sequence could involve:

Conversion of the ketone in phenylacetone to a different functional group, such as an oxime or a hydrazone.

Rearrangement or substitution reactions to introduce a nitrile group. For instance, a Beckmann rearrangement of the oxime derived from a related acetophenone (B1666503) derivative could be envisioned, though this is a complex route.

A more direct approach might involve a variation of the Strecker synthesis starting from phenylacetone itself. The reaction of a ketone with an amine and cyanide source produces an α,α-disubstituted aminonitrile. wikipedia.org Applying this to phenylacetone with methylamine and cyanide would yield 2-methyl-2-(methylamino)-3-phenylpropanenitrile, a different compound. Therefore, significant modification of the phenylacetone starting material would be necessary before the aminonitrile formation step.

Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a significant objective due to the importance of chiral α-aminonitriles as precursors to a wide range of biologically active molecules and chiral ligands. nih.gov Methodologies for obtaining single enantiomers of this compound can be broadly categorized into two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which involves the separation of a pre-existing racemic mixture.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers an efficient route to chiral α-aminonitriles by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary method for this is the asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine. nih.govmdpi.com For this compound, this would typically involve the reaction of N-benzylidenemethanamine with a cyanide source in the presence of a chiral catalyst.

Key developments in this area focus on various types of catalysts that can effectively control the stereochemical outcome of the cyanide addition.

Organocatalysis: Chiral small organic molecules have emerged as powerful tools for asymmetric synthesis. For the Strecker reaction, catalysts such as chiral thioureas, amides, and alkaloids have been successfully employed. For instance, a chiral amido-thiourea catalyst has been shown to be effective in the hydrocyanation step, facilitating the synthesis of highly enantiomerically enriched non-proteinogenic amino acids. nih.gov The proposed mechanism involves the catalyst activating the imine by protonation with HCN, creating a catalyst-bound iminium/cyanide ion pair, which then collapses to form the α-aminonitrile. nih.gov Similarly, hydroquinine (B45883) has been used as a chiral catalyst for the asymmetric Strecker reaction between aldehydes and secondary amines, yielding α-aminonitriles in excellent yields and high enantioselectivities. mdpi.com

Chiral Ammonium (B1175870) Salts: Chiral ammonium salts have also been developed as effective catalysts. These catalysts can facilitate asymmetric reactions of N-arylidene aminoacetonitriles to produce chiral α-tertiary aminonitriles. researchgate.netnih.gov This approach avoids the direct use of toxic cyanation reagents by utilizing aminoacetonitrile (B1212223) as a readily available starting material. researchgate.netnih.gov

The choice of cyanide source is also critical and can range from hydrogen cyanide (HCN) and trimethylsilyl cyanide (TMSCN) to safer alternatives like aqueous cyanide salts. nih.gov The reaction conditions, including solvent, temperature, and additives, are optimized to maximize both chemical yield and enantiomeric excess (ee). mdpi.com

| Catalyst Type | Example Catalyst | Substrate Type | Cyanide Source | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalyst (Amide-based) | Recyclable Chiral Amide | Aldehydes, Secondary Amines | Not Specified | Up to 99% | mdpi.com |

| Organocatalyst (Thiourea-based) | Chiral Amido-thiourea | N-aryl, N-alkyl imines | Aqueous Cyanide Salts | High | nih.gov |

| Organocatalyst (Alkaloid) | Hydroquinine | Aldehydes, Secondary Amines | Not Specified | High | mdpi.com |

| Chiral Ammonium Salt | Chiral Quaternary Ammonium Salt | N-arylidene aminoacetonitriles | Aminoacetonitrile | 93:7 to 96:4 er | researchgate.net |

Diastereoselective Synthetic Protocols

Diastereoselective synthesis involves the use of a chiral auxiliary—a chemical compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy creates a diastereomeric intermediate, and the stereoselectivity arises from the steric and electronic properties of the chiral auxiliary influencing the approach of the incoming reagent.

For the synthesis of this compound, a chiral amine could theoretically be used as a starting material to form a chiral imine. The addition of cyanide to this chiral imine would then proceed diastereoselectively, leading to a mixture of diastereomeric α-aminonitriles. The inherent chirality of the amine auxiliary would favor the formation of one diastereomer over the other. Subsequent removal of the chiral group would yield the enantiomerically enriched target compound.

A related strategy is demonstrated in the synthesis of an ephedrine (B3423809) intermediate, where a nucleophilic substitution reaction is performed on a substrate containing a chiral auxiliary derived from (2S,3S)-tartaric acid dimethyl ester. google.com This approach, involving the reaction with methylamine, proceeds via an SN2 mechanism to achieve a Walden inversion of configuration, thereby controlling the stereochemistry of the newly formed carbon-nitrogen bond. google.com This principle could be adapted for the synthesis of chiral α-aminonitriles by using a suitable substrate where a leaving group is displaced by a cyanide nucleophile under the direction of a chiral auxiliary.

Methodologies for Chiral Separation and Enantiopurification

Chiral resolution is a widely used technique for separating a racemic mixture of this compound into its individual enantiomers. wikipedia.org This approach does not create new stereocenters but rather isolates the desired enantiomer from a 50:50 mixture.

Classical Chemical Resolution: The most common method involves reacting the racemic amine with a chiral resolving agent, which is typically an optically pure acid or base. wikipedia.orgonyxipca.com This reaction forms a pair of diastereomeric salts. For the basic this compound, a chiral acid would be used as the resolving agent.

The resulting diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent. google.comwikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure this compound. google.com The success of this method depends heavily on finding a suitable combination of resolving agent and solvent that provides a significant solubility difference between the diastereomeric salts. onyxipca.com

Chiral Chromatography: Another powerful technique for separation is chiral column chromatography. wikipedia.org In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus elute separately. This method can be highly effective for both analytical and preparative-scale separations. nih.gov

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Tartaric Acid | Acid | Forms diastereomeric salts with racemic bases. onyxipca.com |

| Dibenzoyltartaric Acid | Acid | Used for the resolution of various amines. onyxipca.com |

| Mandelic Acid | Acid | Effective for resolving chiral amines via salt formation. onyxipca.com |

| Camphorsulfonic Acid | Acid | A strong acid used for resolving basic compounds. onyxipca.com |

| Malic Acid | Acid | A naturally occurring chiral acid used in resolutions. onyxipca.com |

Reaction Mechanisms and Chemical Transformations of 2 Methylamino 2 Phenylacetonitrile

Mechanistic Studies of Formation Reactions

The most common and direct route to synthesize 2-(methylamino)-2-phenylacetonitrile is through a variant of the Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde (benzaldehyde), a primary amine (methylamine), and a source of cyanide. mdpi.comnih.govnih.gov The mechanism is well-studied and proceeds through key charged intermediates.

The formation of an iminium ion is a critical step in the Strecker synthesis of α-aminonitriles. organic-chemistry.org The reaction is initiated by the nucleophilic attack of methylamine (B109427) on the carbonyl carbon of benzaldehyde (B42025). This is followed by dehydration to yield an N-methylbenzaldimine (an imine).

In the presence of an acid catalyst, the nitrogen atom of the imine is protonated. This protonation significantly increases the electrophilicity of the imine carbon, forming a highly reactive iminium cation ([C₆H₅CH=NHCH₃]⁺). wikipedia.orgnumberanalytics.com This iminium ion is a key electrophilic intermediate, readily susceptible to attack by nucleophiles. numberanalytics.com The formation of this intermediate is a rapid and reversible process. wikipedia.org

Table 1: Key Steps in Iminium Ion Formation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Benzaldehyde, Methylamine | Hemiaminal | Nucleophilic addition of the amine to the carbonyl group. |

| 2 | Hemiaminal | Imine (N-methylbenzaldimine) | Dehydration of the unstable hemiaminal. |

The final step in the formation of this compound is the nucleophilic addition of a cyanide species to the iminium ion intermediate. The actual nucleophile is the cyanide ion (:CN⁻). docbrown.infochemguide.co.uk For this reason, the reaction is often carried out using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with a weak acid, or by using hydrogen cyanide (HCN) in the presence of a base. unizin.orglibretexts.org

The lone pair of electrons on the carbon atom of the cyanide ion attacks the electrophilic carbon of the iminium ion. chemguide.co.uk This attack forms a new carbon-carbon bond, neutralizing the positive charge and yielding the final α-aminonitrile product. The reaction rate is sensitive to pH; conditions must be sufficiently basic to ensure the presence of the nucleophilic cyanide ion, as highly acidic conditions would convert it entirely to the less nucleophilic HCN. libretexts.orgchemguide.co.uk

Reactivity of the Alpha-Aminonitrile Moiety

The alpha-aminonitrile moiety is a versatile functional group, and its reactivity is a composite of the individual reactivities of the amino and nitrile groups, influenced by their close proximity.

The carbon atom of the nitrile group (C≡N) is electrophilic due to the electronegativity of the nitrogen atom and can be attacked by nucleophiles. libretexts.orglibretexts.org This allows for several important transformations of this compound.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield an α-amino acid, in this case, α-(methylamino)phenylacetic acid. libretexts.orgenamine.net

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transforms this compound into 1-phenyl-N¹-methylethane-1,2-diamine.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orglibretexts.org

Table 2: Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

The carbon atom bonded to the methylamino, phenyl, and cyano groups is a stereocenter. If synthesized from achiral precursors like benzaldehyde and methylamine, the product is a racemic mixture of two enantiomers. chemguide.co.uk The hydrogen atom attached to this stereocenter exhibits some acidity and can be removed by a strong base to form a carbanion. The formation of this planar or rapidly inverting carbanion intermediate can lead to the racemization of an enantiomerically enriched sample. This reactivity also opens the possibility for α-alkylation reactions if the carbanion is trapped with an electrophile.

The this compound molecule contains sites susceptible to oxidation, primarily the secondary amine. The nitrogen atom can be oxidized under various conditions. Furthermore, related studies on complex aminonitriles have demonstrated that oxidative cyclization pathways are possible. nih.govacs.org For instance, research on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles shows that the aminonitrile moiety can participate in intramolecular cyclization reactions involving oxidation of an aniline (B41778) group present elsewhere in the molecule. nih.govacs.orgacs.org While direct oxidative cyclization of this compound itself is not prominently documented, such pathways are chemically plausible under specific conditions, potentially involving the phenyl ring and leading to heterocyclic systems.

Reductive Transformations and Product Diversification

The nitrile functionality of this compound is susceptible to reduction, leading to the formation of vicinal diamines, which are valuable building blocks in organic synthesis. The primary product of this reduction is N¹-methyl-1-phenylethane-1,2-diamine.

A common and effective method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com This strong reducing agent readily converts the nitrile group into a primary amine. masterorganicchemistry.comyoutube.com In the case of this compound, the reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile. Subsequent workup with water protonates the resulting intermediate to yield N¹-methyl-1-phenylethane-1,2-diamine. While highly effective, LiAlH₄ is a potent reagent that can also reduce other functional groups. masterorganicchemistry.com

Catalytic hydrogenation offers an alternative, often milder, approach to nitrile reduction. osi.lv Various catalysts, such as Raney nickel or palladium on carbon (Pd/C), can be employed in the presence of hydrogen gas. osi.lvresearchgate.net The reaction mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. This method can sometimes be more selective than using powerful hydride reagents. However, the conditions required for catalytic hydrogenation, such as temperature and pressure, may vary depending on the specific catalyst and substrate. masterorganicchemistry.comresearchgate.net

The resulting N¹,N'-dimethyl-1,2-diphenylethylenediamine and its derivatives are not only useful as chiral auxiliaries in asymmetric synthesis but also find applications as analytical reagents. orgsyn.org They can be used for the resolution and determination of the enantiomeric composition of aldehydes through the formation of diastereomeric aminals. orgsyn.org

Below is a table summarizing common reducing agents and their corresponding products when reacted with this compound.

| Reagent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | N¹-methyl-1-phenylethane-1,2-diamine | Typically in an ethereal solvent like THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | N¹-methyl-1-phenylethanamine | Hydrogen gas, various solvents and pressures |

Chemical Transformations Involving the Phenyl and Methylamino Functional Groups

Beyond the reactions of the nitrile group, the phenyl and methylamino moieties of this compound also participate in a range of chemical transformations, further expanding its synthetic utility.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, in this case, the -(CH(NHCH₃)CN) group, influence the rate and regioselectivity of the substitution. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The substitution pattern (ortho, meta, or para) is dictated by the electronic properties of the substituent already present on the ring. libretexts.org

The table below outlines potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.

| Reaction | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitro substituted derivatives |

| Bromination | Br₂, FeBr₃ | Ortho- and para-bromo substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho- and para-acyl substituted derivatives |

N-Alkylation and N-Acylation Reactions of the Methylamino Group

The secondary amine functionality of the methylamino group in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. beilstein-journals.org This reaction typically proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial for the success of these reactions.

N-Acylation is the reaction of the amine with an acylating agent, like an acyl chloride or an acid anhydride, to form an amide. mdpi.com This is a widely used transformation in organic synthesis. mdpi.com The reaction is generally fast and efficient, proceeding through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to give the amide product.

These reactions provide a straightforward method to introduce a variety of substituents onto the nitrogen atom, thereby modifying the properties and potential applications of the molecule.

The following table summarizes N-alkylation and N-acylation reactions of the methylamino group.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N,N-dialkyl-2-amino-2-phenylacetonitrile |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl-N-methyl-2-amino-2-phenylacetonitrile |

| N-Acylation | Acetonitrile, Alumina | N-acetyl-N-methyl-2-amino-2-phenylacetonitrile mdpi.com |

Applications of 2 Methylamino 2 Phenylacetonitrile in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon makes enantiomerically pure 2-(Methylamino)-2-phenylacetonitrile a valuable chiral building block. α-Aminonitriles are well-established precursors to α-amino acids, vicinal diamines, and other chiral molecules, which are fundamental components of many pharmaceuticals and natural products. mdpi.comfigshare.com The synthetic utility of chiral α-aminonitriles stems from their ability to serve as chiral synthons, transferring their stereochemical information to new products.

The asymmetric Strecker reaction is a cornerstone for the synthesis of enantioenriched α-aminonitriles. mdpi.com This reaction, involving the condensation of an aldehyde (benzaldehyde), an amine (methylamine), and a cyanide source, can be rendered asymmetric by using a chiral catalyst. The resulting (R)- or (S)-2-(Methylamino)-2-phenylacetonitrile can then be used in a variety of stereoselective transformations.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid to produce N-methyl-phenylglycine, a non-proteinogenic amino acid. Alternatively, reduction of the nitrile furnishes a chiral 1,2-diamine, N-methyl-1-phenyl-1,2-ethanediamine. These transformations highlight the role of the α-aminonitrile as a versatile chiral precursor. The diastereoselectivity of reactions involving the chiral center can be high, as demonstrated in analogous systems.

Table 1: Potential Asymmetric Transformations of (S)-2-(Methylamino)-2-phenylacetonitrile This table presents hypothetical, yet chemically plausible, transformations based on established α-aminonitrile chemistry.

| Transformation | Product | Potential Reagents | Expected Outcome |

| Nitrile Hydrolysis | (S)-N-Methyl-phenylglycine | 1. HCl (aq), Δ2. NaOH (aq) | High yield, retention of stereochemistry |

| Nitrile Reduction | (S)-N-Methyl-1-phenyl-1,2-ethanediamine | LiAlH₄, THF | High yield, retention of stereochemistry |

| Grignard Addition | (S)-1-(Methylamino)-1-phenyl-2-alkanone | R-MgBr, Et₂O | Formation of a new C-C bond |

Precursor for Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic nitrile, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. nih.gov These structural motifs are ubiquitous in medicinal chemistry and materials science.

Synthesis of Indoline (B122111) Derivatives and Analogues

Indoline and its derivatives are a prominent class of heterocycles found in numerous biologically active compounds. While direct cyclization of this compound to an indoline derivative is not straightforward, it can serve as a key intermediate in multi-step syntheses. For example, α-aminonitriles derived from 2-aminocinnamic acid esters have been shown to cyclize under basic conditions to yield substituted indole-3-acetic acid derivatives. researchgate.net This suggests a potential pathway where an appropriately substituted phenyl ring on the this compound scaffold could undergo intramolecular cyclization.

A hypothetical route could involve the introduction of a suitable functional group (e.g., a leaving group or an electrophilic center) ortho to the acetonitrile-bearing carbon on the phenyl ring. Subsequent intramolecular nucleophilic attack by the methylamino group would lead to the formation of the indoline ring system.

Construction of Diverse Heterocyclic Frameworks

Beyond indolines, the reactivity of the α-aminonitrile moiety can be harnessed to construct a variety of other heterocyclic frameworks. The nitrile group can participate in cycloaddition reactions or be transformed into other functional groups, such as amides or amidines, which can then undergo cyclization.

For example, reaction with aminothiols could lead to the formation of thiazoline (B8809763) derivatives, which are precursors to dipeptides. mdpi.com Additionally, the ability of α-aminonitriles to act as masked iminium ions or α-amino carbanions opens up numerous possibilities for annulation reactions with suitable bifunctional reagents to form five-, six-, or seven-membered heterocyclic rings. nih.govuni-mainz.de

Table 2: Potential Heterocyclic Systems from this compound This table illustrates the potential for this compound to serve as a precursor to various heterocyclic frameworks based on known α-aminonitrile reactivity.

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Imidazoles | Reaction with an α-dicarbonyl compound | Condensation/Cyclization |

| Thiazoles | Hantzsch-type synthesis with a thiocarbonyl compound | Cyclocondensation |

| Piperazines | Dimerization/Reduction pathway | Reductive amination |

| Benzodiazepines | Reaction with an ortho-aminobenzaldehyde | Pictet-Spengler type reaction |

Intermediate in Complex Molecule and Natural Product Synthesis

The versatility of α-aminonitriles as synthetic intermediates has been demonstrated in the total synthesis of numerous complex molecules and natural products. researchgate.net They can serve as key fragments that introduce a nitrogen atom and a chiral center in a single step. The masked reactivity of the nitrile and amino groups allows for their strategic unmasking and elaboration at various stages of a synthetic sequence.

In the context of this compound, its phenyl and methylamino substituents make it a suitable precursor for alkaloids and other nitrogen-containing natural products that feature a phenylglycine or phenylethylamine core. For instance, its derivatives could be employed in Pictet-Spengler or Bischler-Napieralski reactions to construct isoquinoline (B145761) alkaloid skeletons.

The ability to generate a stabilized α-amino carbanion from the α-aminonitrile by deprotonation allows for its use as a nucleophile in C-C bond-forming reactions, further extending its utility in the convergent synthesis of complex targets. uni-mainz.de

Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of α-aminonitriles continues to inspire the development of novel synthetic methodologies. Research in this area often focuses on new ways to activate the C-H bond adjacent to the nitrile and amine, or on novel cyclization strategies. wustl.eduorganic-chemistry.org this compound can serve as a model substrate for exploring such new reactions.

For example, photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds. A potential area of investigation would be the development of a photoredox-catalyzed method for the direct α-arylation or α-alkylation of this compound, providing a novel route to quaternary α-amino acids and related structures.

Furthermore, the development of new catalysts for the enantioselective synthesis and transformation of α-aminonitriles is an active area of research. westlake.edu.cn The use of this compound in these studies can help to expand the scope and utility of these new catalytic systems.

Spectroscopic and Structural Characterization Studies of 2 Methylamino 2 Phenylacetonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive structural assignment of 2-(Methylamino)-2-phenylacetonitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are utilized.

Based on the analysis of related α-aminonitrile compounds and general principles of NMR spectroscopy, the following spectral data can be anticipated. researchgate.netresearchgate.net

¹H NMR (Proton NMR) Data:

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton (α-proton), the N-methyl protons, and the amine proton.

Phenyl Protons (C₆H₅): These would likely appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.50 ppm.

Methine Proton (α-CH): This proton, being adjacent to the phenyl ring, the nitrile group, and the methylamino group, would be expected to resonate as a singlet or a quartet (if coupled to the NH proton) at approximately δ 4.5-5.0 ppm.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen would likely appear as a singlet around δ 2.3-2.5 ppm.

Amine Proton (NH): The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It might be observed between δ 1.5 and 2.5 ppm and could potentially couple with the α-proton.

¹³C NMR (Carbon-13 NMR) Data:

The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule.

Nitrile Carbon (CN): The carbon of the nitrile group is typically found in the range of δ 118-122 ppm.

Phenyl Carbons (C₆H₅): The aromatic carbons would exhibit several signals between δ 125 and 140 ppm. The ipso-carbon (the one attached to the chiral center) would be distinct from the ortho, meta, and para carbons.

Methine Carbon (α-C): The chiral carbon atom would likely resonate in the range of δ 50-60 ppm.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group would be expected to appear at approximately δ 30-35 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.30-7.50 (m) | - |

| Phenyl Carbons | - | 125.0-140.0 |

| Methine (α-CH) | 4.5-5.0 (s or q) | 50.0-60.0 |

| N-Methyl (N-CH₃) | 2.3-2.5 (s) | 30.0-35.0 |

| Amine (NH) | 1.5-2.5 (br s) | - |

| Nitrile (CN) | - | 118.0-122.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, a cross-peak between the NH proton and the α-methine proton would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would directly link each proton to its attached carbon atom. For instance, it would show correlations between the α-proton and the α-carbon, and the N-methyl protons and the N-methyl carbon.

Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), can provide invaluable information for both structural and mechanistic studies. In the context of this compound, ¹³C labeling of the nitrile carbon or the methyl carbon could be particularly informative. By observing the changes in the NMR spectra, such as the appearance of specific couplings or altered chemical shifts, one can trace the path of these labeled atoms through a chemical reaction, thereby elucidating the reaction mechanism. Furthermore, selective ¹⁵N labeling of the amino group would allow for direct observation of the nitrogen environment and its interactions within the molecule using ¹⁵N NMR spectroscopy.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₀N₂), the expected exact mass is approximately 146.0844 g/mol .

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

A plausible fragmentation pathway for this compound would likely involve initial cleavages adjacent to the nitrogen atom and the phenyl group, as these can lead to the formation of stable carbocations or radical cations. nih.govlibretexts.org

Predicted Fragmentation Pattern:

Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation for nitriles, leading to a fragment ion at m/z 119.

Alpha-cleavage: Cleavage of the bond between the α-carbon and the phenyl group could result in a fragment corresponding to the phenyl group (m/z 77) or the remaining aminonitrile portion.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) would lead to a fragment at m/z 131.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the phenyl-containing fragment could lead to the stable tropylium cation at m/z 91.

| m/z | Proposed Fragment | Possible Origin |

|---|---|---|

| 146 | [C₉H₁₀N₂]⁺˙ | Molecular Ion |

| 131 | [C₈H₇N₂]⁺ | Loss of •CH₃ |

| 119 | [C₈H₉N]⁺˙ | Loss of HCN |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the connectivity and fragmentation of a molecule, X-ray crystallography offers the definitive method for determining the three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable information. It would confirm the tetrahedral geometry around the chiral α-carbon and reveal the conformation of the phenyl and methylamino substituents relative to each other. Furthermore, the analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding involving the amine proton, which govern the solid-state properties of the compound. Studies on similar α-aminonitrile derivatives have shown that such analyses are crucial for a complete structural understanding. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Methylamino 2 Phenylacetonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemistry for elucidating the intricacies of molecular structure and reactivity. These computational tools allow for the prediction of various molecular properties from first principles, offering insights that are often challenging to obtain through experimental means alone. For a molecule like 2-(Methylamino)-2-phenylacetonitrile, these methods would be instrumental in understanding its conformational landscape, electronic character, and inherent reactivity.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl, methylamino, and cyano groups to the central chiral carbon. A systematic conformational analysis, likely performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify various stable conformers and the transition states that interconnect them.

Theoretical studies on analogous chiral aminonitriles have demonstrated that the relative stability of different conformers is governed by a delicate balance of steric hindrance and intramolecular interactions. nih.gov For this compound, the orientation of the phenyl and methylamino groups would be the most significant factor in determining the lowest energy conformer. It is anticipated that the most stable conformation would minimize steric repulsion between the bulky phenyl group and the methyl group of the methylamino substituent.

The potential energy surface (PES) would likely reveal several local minima corresponding to different staggered arrangements of the substituents. The relative energies of these conformers would provide insights into their population distribution at a given temperature. Theoretical calculations on similar molecules, such as N-acetyl-L-tryptophane-N-methylamide, have successfully identified numerous stable conformations and the energetic barriers between them, showcasing the power of these methods.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Anti) | 180° | 0.00 |

| B (Gauche 1) | 60° | 1.25 |

| C (Gauche 2) | -60° | 1.30 |

| D (Eclipsed) | 0° | 4.50 |

Note: This table is illustrative and based on typical energy differences found in similar molecules. Actual values would require specific DFT calculations.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its chemical behavior. DFT calculations are routinely used to determine a range of electronic structure and reactivity descriptors. nih.gov These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the nitrile group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on various organic molecules have consistently used the HOMO-LUMO gap to predict their reactivity trends. researchgate.net

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity/stability |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.34 eV | Overall electrophilic nature |

Note: These values are estimations based on calculations for analogous α-aminonitriles and substituted phenylacetonitriles.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For reactions involving this compound, such as its formation via the Strecker synthesis or its subsequent transformations, theoretical calculations can offer a detailed mechanistic understanding. mdpi.commasterorganicchemistry.com

Energy Profiles and Identification of Rate-Determining Steps

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile visualizes the energy changes that occur as a reaction progresses. The highest energy barrier along this profile corresponds to the rate-determining step of the reaction.

For the synthesis of this compound, which is a derivative of the Strecker reaction, computational studies on the mechanism of the Strecker reaction itself have been performed. organic-chemistry.org These studies typically show that the nucleophilic attack of the cyanide ion on the iminium cation is a key step. A detailed computational analysis for the N-methylated analog would likely reveal a similar mechanism, with the energy of the transition state for the C-C bond formation being the primary determinant of the reaction rate.

Prediction of Regio- and Stereoselectivity in Reactions

For reactions where multiple products are possible, computational methods can predict the regio- and stereoselectivity by comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the physical properties and condensed-phase behavior of molecules, including crystal packing, solubility, and biological activity. nih.gov For this compound, a variety of non-covalent interactions are expected to be significant.

Computational methods, such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be used to identify and characterize these weak interactions. These methods analyze the electron density and its topology to reveal the presence of hydrogen bonds, van der Waals forces, and π-stacking interactions.

In the solid state, it is anticipated that the molecules of this compound would be arranged in a crystal lattice stabilized by a network of intermolecular interactions. The methylamino group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). The phenyl ring can participate in π-π stacking interactions with neighboring phenyl rings and also C-H···π interactions. The nitrile group is a strong hydrogen bond acceptor.

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N-H | N (nitrile) | 3-5 |

| Hydrogen Bond | N-H | N (amine) | 2-4 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 1-3 |

| C-H···π | C-H (phenyl) | Phenyl Ring | 0.5-1.5 |

| van der Waals | All atoms | All atoms | Variable |

Note: The energy values are typical ranges for these types of interactions and would require specific calculations for an accurate determination.

Derivatives and Analogues of 2 Methylamino 2 Phenylacetonitrile

Structural Modifications of the Phenyl Ring

Alterations to the phenyl group of 2-(methylamino)-2-phenylacetonitrile can significantly influence the compound's electronic and steric properties. These modifications range from the introduction of various substituents onto the benzene (B151609) ring to the complete replacement of the phenyl group with a heteroaromatic system.

The introduction of substituents onto the phenyl ring is a common strategy to create analogues of 2-phenylacetonitrile. The nature and position of these substituents can modulate the molecule's reactivity and interactions. A variety of substituted phenylacetonitrile (B145931) derivatives can be synthesized, often starting from the corresponding substituted benzaldehyde (B42025) via reactions like the Strecker synthesis. wikipedia.org For example, electron-withdrawing groups (such as nitro or cyano) or electron-donating groups (such as methoxy (B1213986) or methyl) can be incorporated at the ortho, meta, or para positions of the phenyl ring.

The synthesis of these derivatives often involves the reaction of a substituted benzaldehyde, an amine, and a cyanide source. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the ortho-substitution of phenylacetonitriles. doi.org The table below showcases a selection of substituted phenylacetonitrile derivatives, highlighting the diversity of possible modifications.

| Substituent Position | Substituent | Compound Name |

| para (4-) | Bromo | 2-(4-bromophenyl)-2-phenylacetonitrile |

| para (4-) | Nitro | 4-Nitro-alpha-(2-thienylmethylene)phenylacetonitrile |

| meta (3-) | Chloro, Trifluoromethyl | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile |

| para (4-) | Amino | 2-(4-aminophenyl)-2-phenylacetonitrile |

This table presents examples of derivatives with substitutions on the phenyl ring.

Research has explored how different substituents on the phenyl ring affect the properties and potential applications of these compounds. For instance, a study on thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives investigated the effect of various electron-withdrawing and electron-donating substituents on the phenyl ring. nih.gov

Replacing the phenyl ring with a heteroaromatic system introduces significant changes to the molecule's electronic distribution, polarity, and potential for hydrogen bonding. Common heteroaromatic rings used as phenyl isosteres include pyridine (B92270), thiophene, and furan. The synthesis of these analogues typically follows similar synthetic routes to their phenyl counterparts, starting with the corresponding heteroaromatic aldehyde.

For example, 2-N-phenylamino-methyl-nitro-pyridine isomers have been synthesized and characterized to understand how the placement of substituents on the pyridine ring affects the structural and optical properties. nih.gov The synthesis of 2-aminopyridines from phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives has also been reported, demonstrating a transition-metal-free approach to creating complex heteroaromatic structures. acs.org

| Heteroaromatic Ring | Compound Example |

| Pyridine | 2-N-phenylamino-3-nitro-4-methylpyridine |

| Thiophene | N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

This table provides examples of analogues where the phenyl ring is replaced by a heteroaromatic system.

Variations in the Amino Moiety

Modifying the methylamino group is another key strategy for generating derivatives of this compound. These variations include altering the substitution on the nitrogen atom to create other primary or secondary amines, or incorporating the nitrogen into a cyclic structure.

The Strecker synthesis is a classic and highly effective method for producing α-amino nitriles. researchgate.netmdpi.com By choosing the appropriate amine as a reactant, a wide range of N-substituted amino nitriles can be prepared. Using ammonia (B1221849) results in a primary amino nitrile (where the nitrogen is bonded to two hydrogens), while using a primary amine (like methylamine) yields a secondary amino nitrile, such as this compound. The use of other primary or secondary amines allows for the synthesis of a diverse library of analogues. wikipedia.org

The synthesis of α-amino nitriles can be achieved through a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source like trimethylsilyl (B98337) cyanide. organic-chemistry.org These bifunctional molecules are valuable intermediates in organic synthesis. researchgate.netenamine.net

| Amine Reactant | Resulting Amino Moiety | Compound Example |

| Ammonia | Primary amine (-NH₂) | 2-amino-2-phenylacetonitrile |

| Ethylamine | Secondary amine (-NHCH₂CH₃) | 2-(Ethylamino)-2-phenylacetonitrile hydrochloride |

| Dimethylamine | Tertiary amine (-N(CH₃)₂) | 2-(Dimethylamino)-2-phenylacetonitrile |

| Phenethylamine | Secondary amine (-NHCH₂CH₂Ph) | 2-(Phenethylamino)-2-phenylacetonitrile hydrochloride |

This table illustrates the synthesis of various primary and secondary amino nitriles by varying the amine component in the synthesis.

Incorporating the amino nitrogen into a cyclic structure, such as a piperidine (B6355638) or morpholine (B109124) ring, yields another class of analogues. These cyclic amino nitriles can be synthesized using methods analogous to the Strecker reaction, employing a cyclic secondary amine as the nucleophile. For instance, reacting benzaldehyde, piperidine, and a cyanide source would produce 2-piperidino-2-phenylacetonitrile.

A more complex approach involves the synthesis of spirocyclic compounds. Chiral spirocyclic 2,6-dioxopiperazines, for example, have been synthesized from α-quaternary α-amino nitriles derived from amino acids. acs.org This process involves a modified Strecker reaction followed by hydration of the cyano group and subsequent cyclization. acs.org Another strategy involves the ring expansion of imidazolidines with cyclobutenones to produce homopiperazin-5-one derivatives, which are seven-membered 1,4-diazaheterocycles. acs.org

| Cyclic Amine | Resulting Analogue |

| Piperidine | 2-(1-methylpiperidin-4-yl)-2-phenylacetonitrile hydrochloride |

| Morpholine | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-2-phenylacetonitrile |

This table shows examples of analogues containing a cyclic amino moiety.

Chiral Derivatives and Enantiopure Compounds

Since the α-carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers: (R)-2-(methylamino)-2-phenylacetonitrile and (S)-2-(methylamino)-2-phenylacetonitrile. chemsrc.combldpharm.com The synthesis and separation of these enantiopure compounds are of significant interest because the biological activity of chiral molecules often resides in only one of the enantiomers.

Asymmetric Strecker reactions are a primary method for the enantioselective synthesis of α-amino nitriles. wikipedia.org These methods often employ chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of the reaction. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-aminonitriles, offering an alternative to transition metal catalysts. mdpi.com

The development of synthetic routes to enantiopure building blocks is crucial. For instance, a chiral synthesis method for (S)-2-methylamino-1-phenyl-1-propanone, a key intermediate for ephedrine (B3423809), has been developed involving a nucleophilic substitution reaction. google.com Similarly, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols has been used to generate highly substituted chiral morpholine derivatives. banglajol.info The ability to produce enantiomerically pure α-amino nitriles expands their utility as building blocks for synthesizing a wide range of complex chiral molecules. researchgate.net

| Enantiomer | CAS Number |

| (R)-2-(Methylamino)-2-phenylacetonitrile | 1268854-23-4 |

| (S)-2-(Methylamino)-2-phenylacetonitrile | 1333168-03-8 |

This table lists the specific enantiomers of this compound.

Future Research Directions and Perspectives in 2 Methylamino 2 Phenylacetonitrile Chemistry

Development of Sustainable and Green Synthesis Approaches

The synthesis of α-aminonitriles has traditionally relied on the Strecker reaction, a method that, while effective, often involves the use of highly toxic cyanide reagents. nih.gov Future research into the synthesis of 2-(Methylamino)-2-phenylacetonitrile is expected to prioritize the development of more environmentally benign and sustainable methods.

Key areas of focus will likely include:

Catalytic Systems: The use of off-the-shelf ammonium (B1175870) salts as catalysts presents a greener alternative to conventional methods by avoiding toxic cyanation reagents. nih.gov Research could explore the optimization of these catalysts for the specific synthesis of this compound.

Aqueous Synthesis: The development of synthetic routes in water, using catalysts like indium powder, represents a significant step towards green chemistry. nih.govnih.gov Tailoring these aqueous methods for the production of this compound could drastically reduce the reliance on volatile organic solvents.

Photocatalysis: Emerging photocatalytic methods for Strecker-type reactions offer a mild and efficient pathway to α-aminonitriles. acs.org Investigating the applicability of photoredox catalysis for the synthesis of this compound could lead to novel and sustainable production methods.

Solvent-Free Conditions: The use of catalysts such as EPZG under solvent-free conditions has shown high yields and short reaction times for the synthesis of α-aminonitriles. derpharmachemica.com Adapting such protocols would be a key goal for the green synthesis of this compound.

| Synthesis Approach | Key Features | Potential for this compound |

| Ammonium Salt Catalysis | Avoids toxic cyanation reagents, tolerates air and moisture. nih.gov | Development of specific ammonium salt catalysts for high-yield synthesis. |

| Indium-Catalyzed Aqueous Synthesis | Utilizes water as a solvent, environmentally benign. nih.govnih.gov | Optimization of reaction conditions in aqueous media. |

| Photocatalytic Strecker-Type Reaction | Mild reaction conditions, high functional group tolerance. acs.org | Exploration of suitable photocatalysts and light sources. |

| EPZG-Catalyzed Solvent-Free Synthesis | High yields, short reaction times, eco-friendly. derpharmachemica.com | Adaptation of the method for the specific substrates required. |

Exploration of Unprecedented Reactivity and Mechanistic Pathways

While the fundamental reactivity of α-aminonitriles as precursors to amino acids is well-established, there remains a vast potential to uncover novel transformations and gain deeper mechanistic insights. nih.gov For this compound, future research could delve into:

Asymmetric Catalysis: The development of chiral catalysts to achieve enantioselective synthesis of α-aminonitriles is a significant area of research. nih.govmdpi.com Future work could focus on designing catalysts that can control the stereochemistry at the α-carbon of this compound, providing access to chirally pure building blocks.

Cross-Dehydrogenative Coupling (CDC) Reactions: Organocatalysis plays a role in synthesizing α-aminonitriles through CDC reactions. mdpi.comresearchgate.net Investigating the potential of this compound to participate in novel CDC reactions could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming strategies.

Theoretical Calculations: Computational studies can provide valuable insights into reaction mechanisms. nih.gov Future research could employ theoretical calculations to predict and understand the reactivity of this compound, guiding experimental design towards the discovery of unprecedented chemical transformations.

Expansion of Synthetic Utility in Advanced Organic Synthesis

The utility of α-aminonitriles as versatile building blocks in organic synthesis is widely recognized. researchgate.net Future research on this compound is expected to expand its application in the synthesis of complex and biologically active molecules.

Potential areas for expansion include:

Synthesis of Novel Heterocycles: α-Aminonitriles are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net Research could explore the transformation of this compound into novel imidazole, thiazole, or other heterocyclic scaffolds with potential pharmacological activity.

Natural and Unnatural Amino Acid Synthesis: As direct precursors to α-amino acids, α-aminonitriles are crucial in peptide synthesis. researchgate.net this compound could serve as a precursor for the synthesis of novel N-methylated α-phenylglycine derivatives, which are important components of many biologically active peptides.

Multi-Component Reactions (MCRs): The Strecker reaction is a classic example of an MCR. researchgate.net Designing new MCRs that incorporate this compound as a key component could provide rapid access to complex molecular architectures.

Design and Application of Novel Catalytic Systems

The development of new catalysts is a cornerstone of advancing chemical synthesis. For this compound, future research will likely focus on the design of novel catalytic systems for its synthesis and transformation.

Key research directions include:

Organocatalysis: The use of small organic molecules as catalysts offers an environmentally friendly alternative to metal-based catalysts. mdpi.comresearchgate.netbohrium.com Future work could focus on the development of highly efficient and selective organocatalysts for the asymmetric synthesis of this compound and its derivatives.

Transition Metal Catalysis: Transition metals are known to catalyze a wide range of organic transformations. bohrium.comresearchgate.net Research could explore the use of earth-abundant and non-toxic metals as catalysts for reactions involving this compound, such as C-H functionalization or coupling reactions.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. The exploration of nitrilases or other enzymes for the synthesis or transformation of this compound could open up new avenues for green and efficient chemical production.

| Catalyst Type | Advantages | Future Research Focus for this compound |

| Organocatalysts | Environmentally benign, readily available. mdpi.comresearchgate.netbohrium.com | Design of chiral organocatalysts for enantioselective synthesis. |

| Transition Metal Catalysts | High reactivity and versatility. bohrium.comresearchgate.net | Development of catalysts based on earth-abundant metals. |

| Biocatalysts | High selectivity, mild reaction conditions. | Screening and engineering of enzymes for synthesis and transformations. |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-(Methylamino)-2-phenylacetonitrile?

A combination of NMR spectroscopy (for proton and carbon environments), FTIR (to confirm functional groups like nitrile and methylamino), and single-crystal X-ray diffraction (for unambiguous stereochemical assignment) is essential. Chromatographic methods like HPLC or GC-MS can assess purity, while UV-Vis spectroscopy may monitor reaction progress. For example, highlights the use of NMR and XRD for structural validation in related nitrile compounds .

Q. What synthetic methodologies are employed for laboratory-scale preparation of this compound?

A plausible route involves nucleophilic substitution or condensation reactions . For instance, describes a synthesis using K₂CO₃ as a weak base in acetonitrile, with 24-hour stirring and TLC monitoring. Adapting this method, methylamine could react with a pre-functionalized phenylacetonitrile precursor under controlled pH and temperature . Post-reaction filtration and solvent evaporation under reduced pressure are critical for isolation.

Q. What handling and storage protocols ensure the stability of this compound?

Store at 2–8°C in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen) to prevent hydrolysis or oxidation. emphasizes similar storage conditions for structurally related nitriles, noting sensitivity to moisture and thermal degradation . Use desiccants and avoid prolonged exposure to acidic/basic environments.

Advanced Research Questions

Q. How can reaction conditions be optimized for incorporating this compound into photocatalyzed amination reactions?

Key parameters include catalyst selection (e.g., Ru/Ir complexes for visible-light activation), solvent polarity (acetonitrile or DMF for solubility), and light intensity (10 W blue LED, as in ). demonstrates that acetonitrile derivatives participate in photocatalyzed amination under ambient conditions, with yields dependent on stoichiometric ratios and reaction time . Design experiments with controlled radical initiators and sacrificial reductants to enhance efficiency.

Q. What strategies resolve contradictions in stereochemical outcomes of reactions involving this compound?

Use chiral HPLC or circular dichroism to differentiate enantiomers. DFT calculations can predict thermodynamic favorability of stereoisomers, while X-ray crystallography (as in ) provides definitive structural proof . Comparative kinetic studies under varying temperatures and catalysts may explain divergent results.

Q. How do substituents on the phenyl ring modulate the reactivity of this compound in nucleophilic additions?

Electron-withdrawing groups (e.g., -NO₂) increase nitrile electrophilicity, accelerating cyanide displacement. Conversely, electron-donating groups (e.g., -OCH₃) may stabilize intermediates, altering reaction pathways. highlights methylamino’s role in steric and electronic effects for similar nitriles, suggesting Hammett plots to quantify substituent effects .

Q. What computational methods validate the mechanistic pathways of this compound in multi-step syntheses?

Density Functional Theory (DFT) simulations can map energy profiles for proposed mechanisms, such as Michael additions or cyclization reactions. ’s use of acetonitrile derivatives in photocatalysis underscores the importance of modeling charge-transfer states and transition geometries . Pair computational data with experimental kinetics (e.g., Eyring plots) for validation.

Methodological Notes

- Data Contradiction Analysis : Compare batch-specific analytical certificates (e.g., HPLC purity, melting points) across suppliers to identify inconsistencies. Cross-reference with peer-reviewed studies (e.g., and ) to isolate variables like solvent grade or catalyst lot .

- Safety Compliance : Align handling practices with GHS guidelines (), including PPE (gloves, goggles) and emergency protocols for nitrile exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.